![molecular formula C21H18ClN3O4S2 B2403408 7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111062-76-0](/img/structure/B2403408.png)
7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It contains a quinazoline moiety, which is a type of heterocyclic compound . The molecule also contains a 3,4-dimethoxyphenethylamine moiety , which is a derivative of phenethylamine with methoxy substituents at the 3- and 4-positions .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which is a thiazole ring . The molecule also contains a carboxamide group and a 3,4-dimethoxyphenethylamine moiety .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazolines and quinazolinones have demonstrated significant antibacterial properties. Researchers have investigated various quinazolinone derivatives for their antimicrobial effects. These compounds exhibit promising activity against bacterial strains, making them potential candidates for novel antibiotics . Further studies could explore the specific mechanisms of action and optimize their antibacterial efficacy.
Anticancer Potential
Quinazoline derivatives have been studied extensively in the context of cancer treatment. Some quinazoline-based compounds, such as erlotinib and gefitinib, are approved drugs used for lung and pancreatic cancer therapy . Investigating the anticancer properties of our compound could provide insights into its potential as a targeted therapy or adjuvant treatment.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazoline derivatives is essential for optimizing their pharmacological properties. Researchers have explored the relationships between chemical structure and biological activity. Investigating the SAR of our compound could guide future modifications for enhanced efficacy and reduced side effects.
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, exploration of its reactivity, and evaluation of its biological activity. Given the wide range of biological activities reported for quinazoline derivatives , this compound could potentially be a candidate for drug development.
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely related to the cholinergic system and amyloid-beta (Aβ) aggregation . The compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine (ACh), which facilitates neurotransmission . It may also inhibit the aggregation of Aβ, a protein that forms neurotoxic aggregates in Alzheimer’s disease (AD) .
Mode of Action
It may also bind to Aβ, preventing the protein from aggregating and forming neurotoxic plaques .
Biochemical Pathways
The inhibition of AChE and BuChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission . This can alleviate symptoms of diseases like AD, where cholinergic deficits are observed . The inhibition of Aβ aggregation can prevent the formation of neurotoxic plaques, a hallmark of AD .
Pharmacokinetics
Similar quinazoline derivatives are known to cross biological membranes in vivo , suggesting that this compound may also have good bioavailability
Result of Action
The result of the compound’s action would be an enhancement of cholinergic neurotransmission due to increased ACh levels and a reduction in neurotoxic Aβ plaques . This could potentially alleviate symptoms of AD and other neurodegenerative disorders .
Propiedades
IUPAC Name |
7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-28-15-6-3-11(9-16(15)29-2)7-8-23-20(27)17-18-24-19(26)13-10-12(22)4-5-14(13)25(18)21(30)31-17/h3-6,9-10H,7-8H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQPNFXJLOSCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.